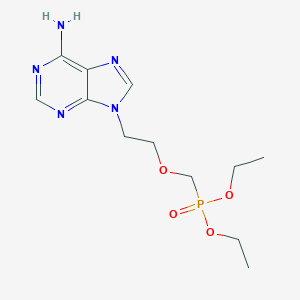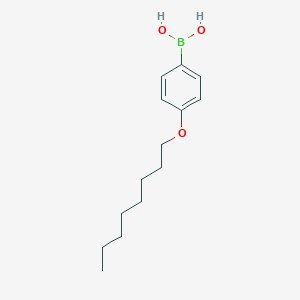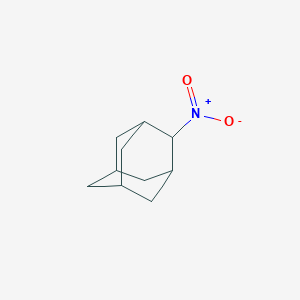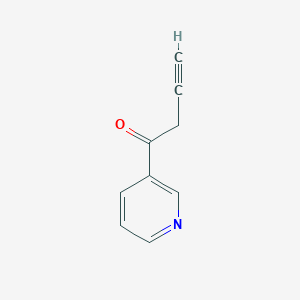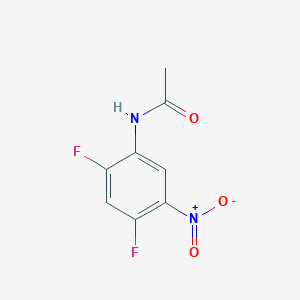![molecular formula C13H20N4O3 B056168 alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol CAS No. 120277-94-3](/img/structure/B56168.png)
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 acts as a competitive antagonist at the benzodiazepine site of the GABA receptor. This means that it binds to the same site as benzodiazepines, such as diazepam, but does not activate the receptor in the same way. By blocking the effects of GABA on the receptor, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 can modulate neuronal activity and alter various physiological processes.
Efectos Bioquímicos Y Fisiológicos
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 has been shown to have a number of biochemical and physiological effects. In animal studies, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 has been shown to modulate anxiety-like behavior, alter memory consolidation, and affect seizure activity. alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 has also been shown to have potential therapeutic applications in the treatment of alcohol withdrawal syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 is its selectivity for the benzodiazepine site of the GABA receptor. This makes it a valuable tool for studying the role of the GABA receptor in various physiological and pathological processes. However, one of the limitations of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513. One area of interest is the potential therapeutic applications of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 in the treatment of anxiety disorders and other psychiatric conditions. Another area of interest is the development of new compounds that are structurally similar to alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513, but with improved pharmacological properties. Finally, there is also interest in using alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 as a tool for studying the role of the GABA receptor in various physiological and pathological processes.
Métodos De Síntesis
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-nitroimidazole with formaldehyde to produce 2-nitro-1-(hydroxymethyl)imidazole. This compound is then reacted with 2-methyl-7-azabicyclo[4.1.0]hept-5-ene to produce alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513.
Aplicaciones Científicas De Investigación
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 has been extensively studied for its potential applications in scientific research. One of the primary uses of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 is in the study of the gamma-aminobutyric acid (GABA) receptor. alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 is a selective antagonist of the GABA receptor, which means that it can block the effects of GABA on the receptor. This makes it a valuable tool for studying the role of the GABA receptor in various physiological and pathological processes.
Propiedades
Número CAS |
120277-94-3 |
|---|---|
Nombre del producto |
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol |
Fórmula molecular |
C13H20N4O3 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
1-(2-methyl-7-azabicyclo[4.1.0]heptan-7-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H20N4O3/c1-9-3-2-4-11-12(9)16(11)8-10(18)7-15-6-5-14-13(15)17(19)20/h5-6,9-12,18H,2-4,7-8H2,1H3 |
Clave InChI |
ONCXOYCOJOXWTN-UHFFFAOYSA-N |
SMILES |
CC1CCCC2C1N2CC(CN3C=CN=C3[N+](=O)[O-])O |
SMILES canónico |
CC1CCCC2C1N2CC(CN3C=CN=C3[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)
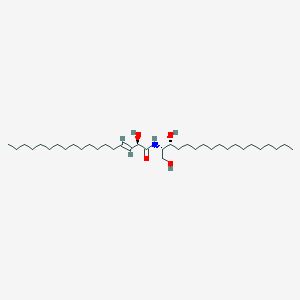
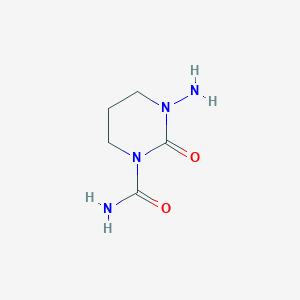
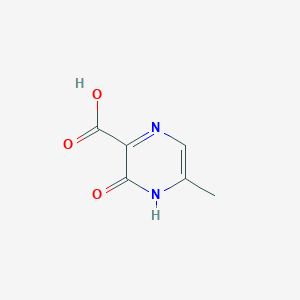
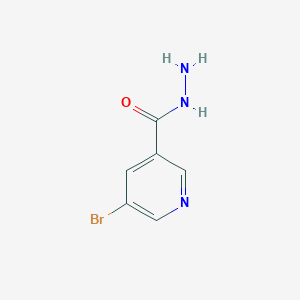
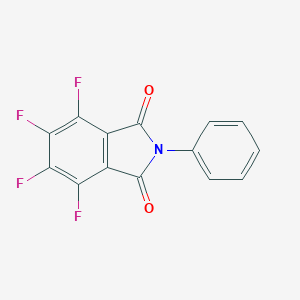
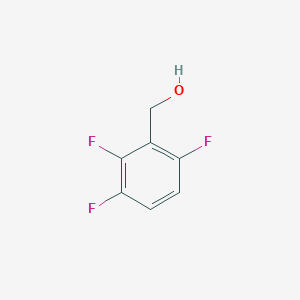
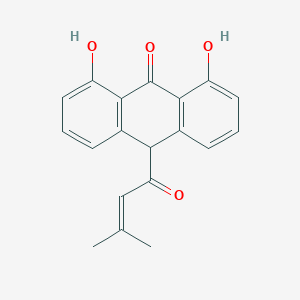
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)
